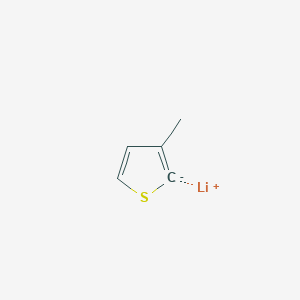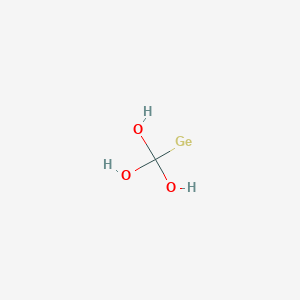![molecular formula C24H43NSn B14281836 Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- CAS No. 163459-34-5](/img/structure/B14281836.png)
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenemethanamine core, a butenyl group, and a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- typically involves the reaction of benzenemethanamine with 3-butenyl chloride in the presence of a base to form the N-3-butenyl derivative. This intermediate is then reacted with tributyltin chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- involves its interaction with molecular targets through its functional groups. The benzenemethanamine core can interact with various biological molecules, while the butenyl and tributylstannyl groups can participate in chemical reactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar benzenemethanamine core but with a methyl group instead of the butenyl and tributylstannyl groups.
Benzenemethanamine, 3-methyl-: Another similar compound with a methyl group on the benzenemethanamine core.
Propiedades
Número CAS |
163459-34-5 |
|---|---|
Fórmula molecular |
C24H43NSn |
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
N-benzyl-N-(tributylstannylmethyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H16N.3C4H9.Sn/c1-3-4-10-13(2)11-12-8-6-5-7-9-12;3*1-3-4-2;/h3,5-9H,1-2,4,10-11H2;3*1,3-4H2,2H3; |
Clave InChI |
GEXSCECURMDELC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CN(CCC=C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


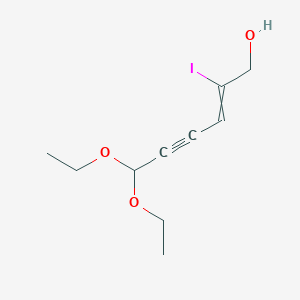
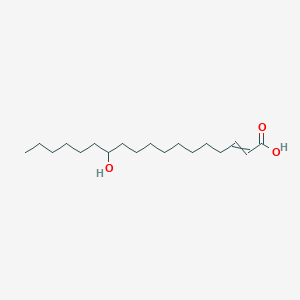
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
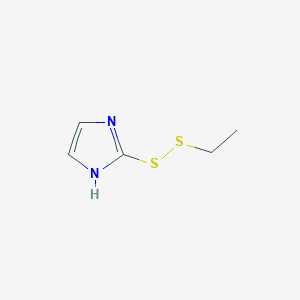
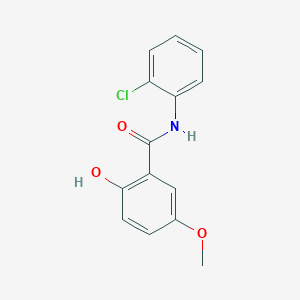
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
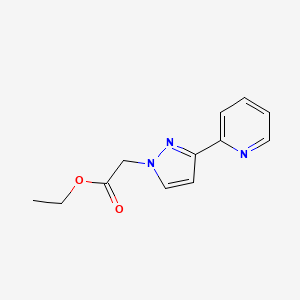
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)

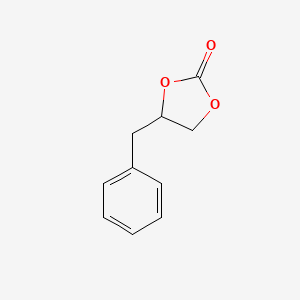
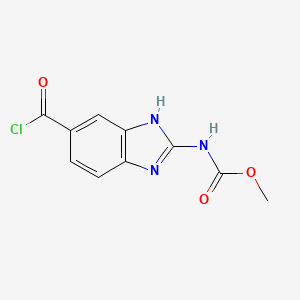
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
